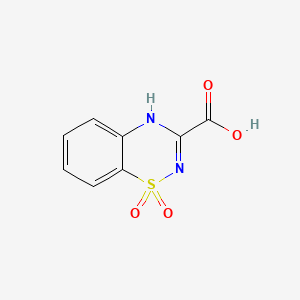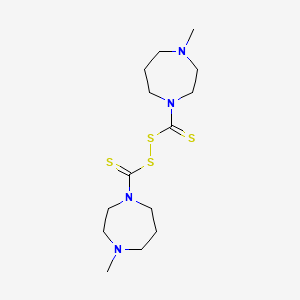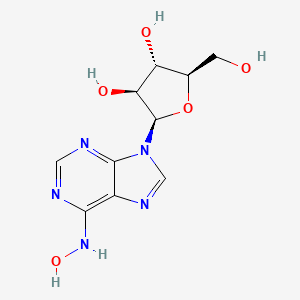![molecular formula C10H16N2 B1216262 4-[2-(Dimethylamino)ethyl]aniline CAS No. 5636-52-2](/img/structure/B1216262.png)
4-[2-(Dimethylamino)ethyl]aniline
Übersicht
Beschreibung
“4-[2-(Dimethylamino)ethyl]aniline” is a chemical compound with the empirical formula C10H18Cl2N2 . It is a solid in form and is often referred to as a unique chemical provided to early discovery researchers . It is also known as “4-(2-Dimethylamino-ethyl)-aniline dihydrochloride” and has a molecular weight of 237.17 .
Synthesis Analysis
The synthesis of “4-[2-(Dimethylamino)ethyl]aniline” involves the Friedel-Crafts acylation of dimethylaniline (C6H5NMe2) using phosgene (COCl2) or equivalent reagents such as triphosgene . The reaction yields a product with a yield of 86% .Molecular Structure Analysis
The molecular structure of “4-[2-(Dimethylamino)ethyl]aniline” is represented by the SMILES stringNC1=CC=C (CCN (C)C)C=C1.Cl.Cl . The InChI key for this compound is BOZGPPLHJDNZCJ-UHFFFAOYSA-N . Chemical Reactions Analysis
“4-[2-(Dimethylamino)ethyl]aniline” is expected to undergo many of the reactions typical for an aniline, being weakly basic and reactive .Physical And Chemical Properties Analysis
“4-[2-(Dimethylamino)ethyl]aniline” is a brown solid . It has a molecular weight of 237.17 .Wissenschaftliche Forschungsanwendungen
Catalysis and Synthesis
4-[2-(Dimethylamino)ethyl]aniline and its derivatives are utilized in various catalytic and synthetic processes. For instance, a study highlighted the trifluoroacetylation of anilines catalyzed by 4-dimethylaminopyridine, demonstrating its efficacy in chemical synthesis (Prashad et al., 2000). Similarly, the efficient microwave-assisted synthesis of a series of 1-aryl-4-dimethylaminomethylene pyrrolidine-2,3,5-triones from related compounds was reported, providing an alternative to conventional thermal heating and yielding moderate to good results (Vargas et al., 2012).
Crystallography and Structural Analysis
The compound and its analogs have been extensively studied in crystallography for their unique structural properties. For example, research on various dimethyl-N-[1-(1H-pyrrol-2-yl)ethylidene]aniline derivatives showed basic heterocyclic imino structures with planar backbones, providing insights into molecular conformations (Su et al., 2013).
Nonlinear Optics and Thermochromic Applications
In the field of nonlinear optics, a hyperbranched polymer incorporating 4-(2-cyano-2-methoxy-carbonylvinyl)aniline as a nonlinear optical chromophore was synthesized, indicating potential applications in this area (Zhang et al., 1997). Moreover, the N,N-dimethyl-4-((2-methylquinolin-6-yl)ethynyl)aniline derivative showed properties suitable for thermochromic applications, with its fluorescence intensity intensifying with temperature, making it a potential candidate for ratiometric fluorescent thermometers (Cao et al., 2014).
Photocalorimetry and Photochemistry
The compound has also been investigated in the field of photocalorimetry, where the degree of photo- and thermal-polymerization using various tertiary amine co-initiators, including 4-[2-(Dimethylamino)ethyl]aniline derivatives, was compared using differential scanning photocalorimetry (Kerby et al., 1999). Additionally, its photochemistry has been studied, showing unique properties under irradiation, such as not producing expected compounds but exhibiting phosphorescence (Ohta & Tokumaru, 1975).
Safety And Hazards
The safety data sheet for “4-[2-(Dimethylamino)ethyl]aniline” indicates that it is considered hazardous . It is advised to use personal protective equipment, avoid contact with skin and eyes, and not to ingest or inhale the compound . It is also recommended to handle the compound only under a chemical fume hood .
Eigenschaften
IUPAC Name |
4-[2-(dimethylamino)ethyl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2/c1-12(2)8-7-9-3-5-10(11)6-4-9/h3-6H,7-8,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPKKPVBDOPPWJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC1=CC=C(C=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601304835 | |
| Record name | 4-(2-Dimethylaminoethyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601304835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[2-(Dimethylamino)ethyl]aniline | |
CAS RN |
5636-52-2 | |
| Record name | 4-(2-Dimethylaminoethyl)aniline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5636-52-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(2-Dimethylaminoethyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601304835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



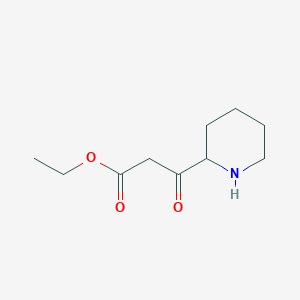
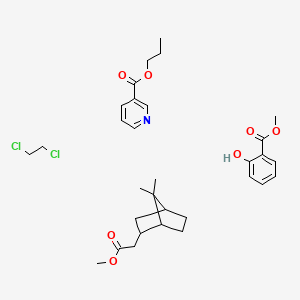
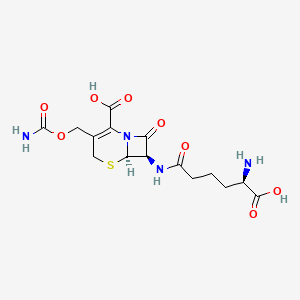
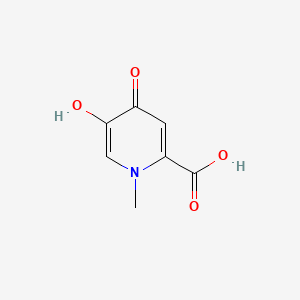
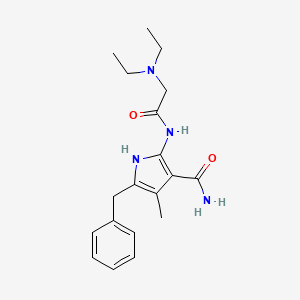
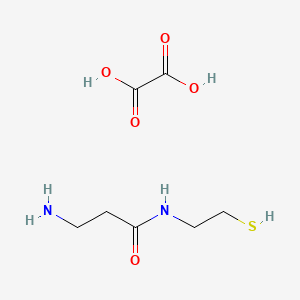
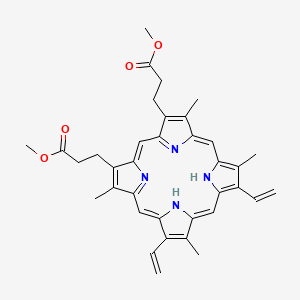
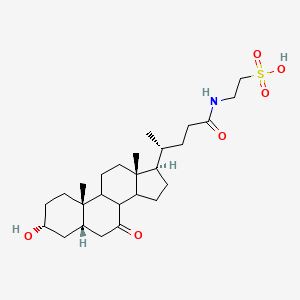
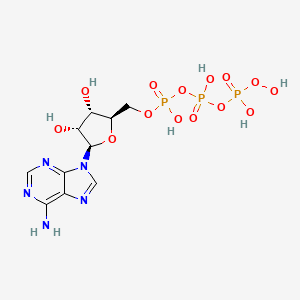
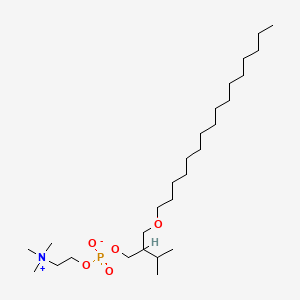
![(2S,3S,5R)-3-hydroxy-N-[2-(1H-indol-3-yl)ethyl]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolane-2-carboxamide](/img/structure/B1216196.png)
